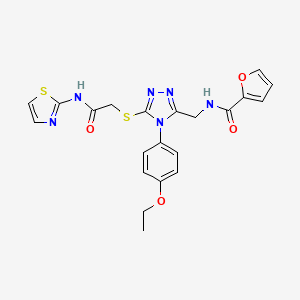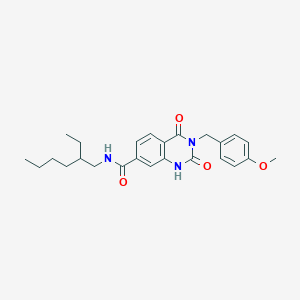
N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[5-({2-[5-(2,3-DIMETHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-3-METHYLBENZAMIDE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of N-{[5-({2-[5-(2,3-DIMETHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-3-METHYLBENZAMIDE involves several steps:
Formation of the pyrazole ring: This can be achieved by reacting 2,3-dimethoxyphenyl hydrazine with thiophene-2-carbaldehyde under acidic conditions to form the pyrazole intermediate.
Attachment of the oxoethyl group: The pyrazole intermediate is then reacted with an oxoethylating agent such as ethyl chloroformate to introduce the oxoethyl group.
Formation of the triazole ring: The oxoethylated pyrazole is further reacted with phenyl isothiocyanate to form the triazole ring.
Final coupling: The triazole intermediate is coupled with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to form the final compound.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
N-{[5-({2-[5-(2,3-DIMETHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-3-METHYLBENZAMIDE undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents such as sodium methoxide or potassium tert-butoxide.
Hydrolysis: Acidic or basic hydrolysis can cleave the amide bond, leading to the formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
N-{[5-({2-[5-(2,3-DIMETHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-3-METHYLBENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Chemical Biology: It can be used as a probe to study biological pathways involving pyrazole and triazole derivatives.
Materials Science: The compound’s ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{[5-({2-[5-(2,3-DIMETHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-3-METHYLBENZAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors that are involved in inflammatory or cancer pathways.
Pathways Involved: It may inhibit key enzymes in the inflammatory pathway, leading to reduced production of pro-inflammatory cytokines. In cancer pathways, it may induce apoptosis by activating caspases or inhibiting survival signals.
Comparison with Similar Compounds
N-{[5-({2-[5-(2,3-DIMETHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-3-METHYLBENZAMIDE can be compared with similar compounds such as:
Dichloroaniline: Both compounds contain aromatic rings and can undergo similar substitution reactions.
2-Hydroxy-2-methylpropiophenone: This compound shares the phenyl and oxo groups, making it a useful comparison for studying reactivity and stability.
Phloroglucinol: This compound, like the target compound, has multiple functional groups that can participate in various chemical reactions.
These comparisons highlight the unique combination of functional groups in N-{[5-({2-[5-(2,3-DIMETHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-3-METHYLBENZAMIDE, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C34H32N6O4S2 |
|---|---|
Molecular Weight |
652.8 g/mol |
IUPAC Name |
N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide |
InChI |
InChI=1S/C34H32N6O4S2/c1-22-10-7-11-23(18-22)33(42)35-20-30-36-37-34(39(30)24-12-5-4-6-13-24)46-21-31(41)40-27(19-26(38-40)29-16-9-17-45-29)25-14-8-15-28(43-2)32(25)44-3/h4-18,27H,19-21H2,1-3H3,(H,35,42) |
InChI Key |
HXRSODDVBJZDKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)N4C(CC(=N4)C5=CC=CS5)C6=C(C(=CC=C6)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 6-(2-ethoxynaphthalene-1-carbonyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11447293.png)
![N-(3,4-dimethoxyphenethyl)-2-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B11447298.png)

![1-[(2-Chlorophenyl)methyl]-3-(2-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B11447302.png)

![3-Cyclohexyl 6-methyl 2,7-dimethyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B11447322.png)

![Ethyl 4-(2-hydroxy-3-methoxyphenyl)-2-(2-hydroxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-ene-9-carboxylate](/img/structure/B11447336.png)

![Methyl 2-{2-[3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate](/img/structure/B11447353.png)
![Methyl 4-({2-[(4-iodophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate](/img/structure/B11447355.png)
![N,5-bis(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11447359.png)

![2-[(2-fluorobenzyl)sulfanyl]-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11447365.png)
